
Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanols This compound features a cyclopentane ring substituted with a phenoxy group that contains chlorine and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chloro-5-methylphenol with an appropriate base, such as sodium hydroxide, to form the phenoxide ion.
Cyclopentane Ring Formation: The phenoxide ion is then reacted with a cyclopentane derivative, such as cyclopentanone, under basic conditions to form the cyclopentanol structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine substituent or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of dechlorinated cyclopentanol.
Substitution: Formation of azido or methoxy-substituted cyclopentanols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity to specific proteins, while the cyclopentanol structure can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol can be compared with other cyclopentanol derivatives:
Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.
Rel-(1R,2R)-2-(2-methylphenoxy)cyclopentan-1-ol: Lacks the chlorine atom, which can influence its chemical stability and reactivity.
Rel-(1R,2R)-2-(2-bromophenoxy)cyclopentan-1-ol: Contains a bromine atom instead of chlorine, which can alter its reactivity in substitution reactions.
The unique combination of chlorine and methyl substituents in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H15ClO2 |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C12H15ClO2/c1-8-5-6-9(13)12(7-8)15-11-4-2-3-10(11)14/h5-7,10-11,14H,2-4H2,1H3/t10-,11-/m1/s1 |
Clé InChI |
NDSJFIFLJHAESM-GHMZBOCLSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)Cl)O[C@@H]2CCC[C@H]2O |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)OC2CCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


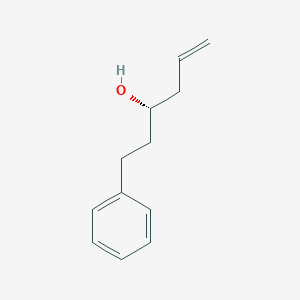
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)

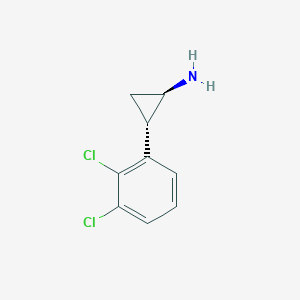


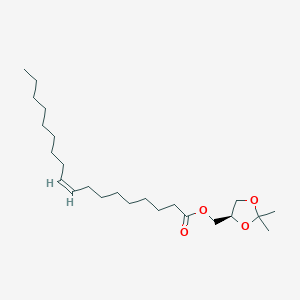
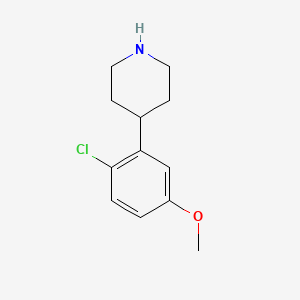

![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
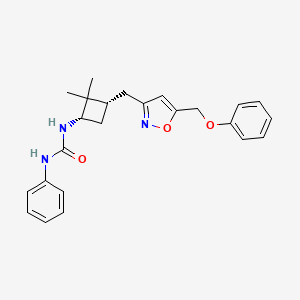
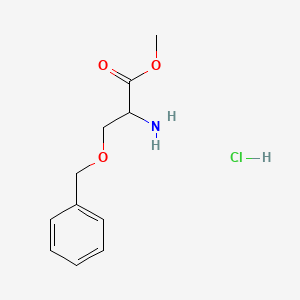
![2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate](/img/structure/B15280466.png)

